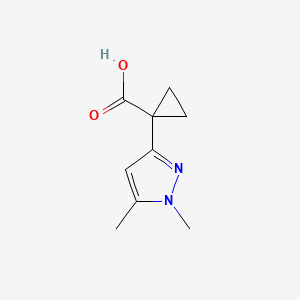
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: is a fascinating compound with a complex structure. Let’s break it down:
IUPAC Name: this compound
Chemical Formula: CHNO
This compound belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives exhibit diverse chemical and biological properties, making them valuable in drug development .
Preparation Methods
Synthetic Routes::
Cyclopropanation Reaction:
Pyrazole Ring Formation:
- While there isn’t a specific industrial process dedicated to this compound, its synthesis can be achieved through custom organic synthesis routes.
Chemical Reactions Analysis
Oxidation/Reduction:
Substitution Reactions:
Common Reagents:
Major Products:
Scientific Research Applications
Mechanism of Action
- The exact mechanism remains to be fully elucidated. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(10-11(6)2)9(3-4-9)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
BGRSPJHKJMHTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















